N-(4-Methylbenzylidene)-4-methylbenzenesulfonamide N-(4-Methylbenzylidene)-4-methylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 75159-10-3
VCID: VC3839997
InChI: InChI=1S/C15H15NO2S/c1-12-3-7-14(8-4-12)11-16-19(17,18)15-9-5-13(2)6-10-15/h3-11H,1-2H3
SMILES: CC1=CC=C(C=C1)C=NS(=O)(=O)C2=CC=C(C=C2)C
Molecular Formula: C15H15NO2S
Molecular Weight: 273.4 g/mol

N-(4-Methylbenzylidene)-4-methylbenzenesulfonamide

CAS No.: 75159-10-3

Cat. No.: VC3839997

Molecular Formula: C15H15NO2S

Molecular Weight: 273.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Methylbenzylidene)-4-methylbenzenesulfonamide - 75159-10-3

Specification

CAS No. 75159-10-3
Molecular Formula C15H15NO2S
Molecular Weight 273.4 g/mol
IUPAC Name 4-methyl-N-[(4-methylphenyl)methylidene]benzenesulfonamide
Standard InChI InChI=1S/C15H15NO2S/c1-12-3-7-14(8-4-12)11-16-19(17,18)15-9-5-13(2)6-10-15/h3-11H,1-2H3
Standard InChI Key CEZQVKAFKQRFDG-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C=NS(=O)(=O)C2=CC=C(C=C2)C
Canonical SMILES CC1=CC=C(C=C1)C=NS(=O)(=O)C2=CC=C(C=C2)C

Introduction

Chemical Identity and Structural Features

N-(4-Methylbenzylidene)-4-methylbenzenesulfonamide (CAS: 664985-98-2) possesses the molecular formula C₁₅H₁₅NO₂S and a molecular weight of 281.35 g/mol . The compound features a sulfonamide group (-SO₂NH-) linked to a 4-methylphenyl moiety, with an imine (C=N) bond connecting it to a 4-methylbenzylidene fragment (Fig. 1). This Schiff base configuration introduces planar geometry around the nitrogen atom, influencing its electronic distribution and intermolecular interactions .

Key structural attributes:

  • Sulfonamide core: The sulfonyl group (-SO₂-) contributes to high thermal stability and polarity.

  • Aromatic substituents: Dual 4-methylphenyl groups enhance hydrophobic interactions and crystallinity.

  • Imine linkage: The C=N bond introduces conjugation, potentially enabling photochemical activity .

Synthetic Methodologies

Schiff Base Formation

The synthesis of N-(4-methylbenzylidene)-4-methylbenzenesulfonamide typically involves a condensation reaction between 4-methylbenzenesulfonamide and 4-methylbenzaldehyde (Scheme 1) .

Reaction conditions:

  • Solvent: Anhydrous ethanol or tetrahydrofuran (THF).

  • Catalyst: Acidic (e.g., acetic acid) or dehydrating agents to shift equilibrium toward imine formation.

  • Temperature: Reflux conditions (70–80°C) for 6–12 hours .

Mechanistic pathway:

  • Nucleophilic attack: The primary amine of 4-methylbenzenesulfonamide attacks the electrophilic carbonyl carbon of 4-methylbenzaldehyde.

  • Proton transfer: Formation of a hemiaminal intermediate followed by dehydration to yield the imine .

Yield optimization:

  • Excess aldehyde (1.2–1.5 equivalents) improves conversion.

  • Molecular sieves (3Å) absorb water, driving the reaction to completion .

Physicochemical Properties

Experimental data for N-(4-methylbenzylidene)-4-methylbenzenesulfonamide, as reported in chemical databases, include the following :

PropertyValue
Molecular Weight281.35 g/mol
Density1.2 ± 0.1 g/cm³
Boiling Point415.7 ± 38.0°C (760 mmHg)
Flash Point205.2 ± 26.8°C
Vapor Pressure0.0 ± 0.9 mmHg (25°C)
LogP (Partition Coefficient)3.53

Thermal stability: The sulfonamide core and aromatic substituents contribute to a high decomposition temperature (>250°C) .

Crystallographic and Spectroscopic Characterization

X-ray Diffraction Analysis

While direct crystallographic data for N-(4-methylbenzylidene)-4-methylbenzenesulfonamide are unavailable, analogous N-benzyl sulfonamides exhibit orthorhombic crystal systems (e.g., Pna21 space group) with unit cell parameters of a = 18.69 Å, b = 10.56 Å, c = 8.11 Å . Key structural observations from related compounds include:

  • S=O bond lengths: 1.43–1.44 Å, consistent with typical sulfonamide geometries .

  • Torsional angles: The dihedral angle between the two aromatic rings ranges from 60° to 85°, indicating moderate conjugation .

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

  • Aromatic protons: δ 7.2–7.8 ppm (multiplet, 8H, Ar-H).

  • Imine proton: δ 8.5 ppm (singlet, 1H, CH=N).

  • Methyl groups: δ 2.4 ppm (singlet, 6H, Ar-CH₃) .

IR (KBr, cm⁻¹):

  • S=O stretching: 1160 and 1350 (asymmetric and symmetric).

  • C=N stretching: 1620.

  • C-H (Ar): 3020 .

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